molecular formula C18H17NO4 B585787 N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide CAS No. 64584-26-5

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide

Cat. No.: B585787
CAS No.: 64584-26-5
M. Wt: 311.337
InChI Key: UBRSAHBMQOQDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide (CAS No. 64584-26-5) is a phthalimide derivative featuring a 2,5-dimethoxyphenethyl group attached to the nitrogen atom of the phthalimide core. Its alternative name is 2-[2-(2,5-Dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione .

Synthesis and Applications: This compound is synthesized via the reaction of phthalic anhydride with 2,5-dimethoxyphenethylamine, followed by recrystallization to achieve high purity . Its primary application lies in organic synthesis, particularly as a precursor for psychoactive phenethylamines such as 2C-I (2,5-dimethoxy-4-iodophenethylamine). The conversion involves iodination with iodine monochloride and subsequent hydrolysis with hydrazine hydrate .

Properties

IUPAC Name

2-[2-(2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-13-7-8-16(23-2)12(11-13)9-10-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSAHBMQOQDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a nucleophilic acyl substitution mechanism:

  • Activation of Phthalic Anhydride : The carbonyl groups of phthalic anhydride are electrophilic, enabling nucleophilic attack by the primary amine group of 2,5-dimethoxyphenethylamine.

  • Intermolecular Condensation : The amine attacks one carbonyl group, forming a tetrahedral intermediate that collapses to release a water molecule, yielding the phthalimide derivative.

The stoichiometric ratio of phthalic anhydride to 2,5-dimethoxyphenethylamine is critical. A 1:1 molar ratio ensures minimal side products, while excess anhydride may lead to diacylation.

Standard Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
SolventDMFEnhances solubility of reactants
Temperature25–30°CPrevents decomposition
Reaction Time12–24 hoursEnsures complete conversion
WorkupColumn chromatographyRemoves unreacted starting materials

Example Protocol :

  • Dissolve 2,5-dimethoxyphenethylamine (10 mmol) in DMF (30 mL).

  • Add phthalic anhydride (10 mmol) portion-wise with stirring.

  • Stir at room temperature for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Alternative Protecting-Group Strategies

Trifluoroacetamide Protection

To avoid the limitations of phthalimide protection (e.g., harsh deprotection with hydrazine), trifluoroacetamide derivatives have been explored. This method involves:

  • Protecting the amine with trifluoroacetic anhydride.

  • Performing subsequent functionalization (e.g., formylation, cyanation).

  • Deprotecting with sodium borohydride in methanol.

This approach reduces reaction times from 24 hours to 3 hours and improves yields by 15–20% compared to traditional phthalimide routes.

Boron Tribromide-Mediated Cyclization

In multi-step syntheses, boron tribromide (BBr₃) facilitates demethylation and cyclization reactions. For example, treating N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide with BBr₃ induces regioselective cyclization to form tetrahydroisoquinoline derivatives.

Lewis AcidReaction Time (h)Yield (%)
BBr₃4.572
AlCl₃868
FeCl₃6.565

Optimization Strategies for Industrial Applications

Solvent and Catalyst Screening

Replacing DMF with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining yields >80%. Catalytic amounts of pyridine (5 mol%) accelerate the reaction by neutralizing generated HCl, minimizing side reactions.

Continuous Flow Synthesis

Scaling up the reaction in continuous flow reactors enhances reproducibility and safety:

  • Residence Time : 30 minutes

  • Temperature : 50°C

  • Throughput : 1 kg/day

This method reduces solvent usage by 40% and improves energy efficiency compared to batch processes.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.70 (m, 4H, phthalimide), 6.80–6.60 (m, 3H, aromatic), 3.80 (s, 6H, OCH₃), 3.50 (t, 2H, CH₂N), 2.80 (t, 2H, CH₂Ar).

  • IR (KBr) : 1770 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >98% purity. Typical retention time: 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is primarily utilized as a building block in organic synthesis. It facilitates the preparation of more complex molecules through various chemical reactions:

  • Oxidation : The compound can be oxidized to form carboxylic acids or ketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can yield amines or alcohols when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions, including nitration and sulfonation, expanding its utility in creating derivatives with tailored properties.

Biological Research Applications

Antimicrobial and Anticancer Properties
Recent studies have investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer effects. Research indicates that the compound may interact with specific molecular targets, inhibiting or modulating their activity, which could lead to therapeutic applications in treating infections and cancers.

Medicinal Chemistry Applications

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate in drug synthesis. Its unique chemical structure allows it to be modified into various pharmacologically active compounds. Preliminary studies suggest that derivatives of this compound may enhance learning capacity and cognitive function in mammals, indicating potential applications in treating neurodegenerative diseases .

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is employed in the development of specialty chemicals and materials. These include polymers and dyes that benefit from the compound's unique properties. Its ability to participate in various chemical reactions makes it valuable for producing materials with specific functionalities.

Case Studies and Research Findings

  • Neurocognitive Effects : Initial clinical trials have suggested that compounds related to this compound may enhance learning capacity in humans. In studies involving geriatric patients and individuals with psychiatric disorders, doses ranging from 25 to 100 mg per day resulted in significant improvements in cognitive function and social interaction .
  • Anticancer Studies : Preliminary research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. Further investigations are required to elucidate the mechanisms behind these effects and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Differences in Reactivity and Functionality

Substituent Effects :

  • The 2,5-dimethoxyphenyl group in N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide directs electrophilic substitution (e.g., iodination at the 4-position), enabling psychoactive drug synthesis .
  • Halogenated derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are tailored for polymerization due to their electron-withdrawing groups, enhancing thermal stability in polyimides .
  • Bromoalkyl phthalimides (e.g., N-(2-bromoethyl)phthalimide) serve as alkylating agents in heterocyclic chemistry, yielding pyrimidines with antimicrobial properties .

Biological Activity :

  • This compound itself is inactive but gains psychoactive properties upon conversion to 2C-I, which acts as a serotonin receptor agonist .
  • In contrast, pyrimidine derivatives synthesized from bromoethyl phthalimides exhibit direct antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Synthetic Complexity: The synthesis of this compound requires multi-step purification (e.g., recrystallization from acetonitrile or isopropanol) to achieve high yields and purity for drug precursor applications . Bromoethyl phthalimides are simpler intermediates, often used in one-pot reactions with pyrimidine precursors .

Research Findings and Case Studies

  • Antimicrobial Applications : Compounds 7a–d, derived from N-(2-bromoethyl)phthalimide, show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, outperforming standard antibiotics in some cases .
  • Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is critical for synthesizing 3,3'-bis(N-phenylphthalimide), a monomer for high-performance polyimides used in aerospace and electronics .
  • Psychoactive Drug Synthesis : this compound is a key intermediate in 2C-I production, with a documented dosage range of 14–22 mg and a duration of 6–10 hours .

Biological Activity

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a phthalimide derivative characterized by its unique structure, which includes a phthalimide moiety and a 2-(2,5-dimethoxyphenyl)ethyl group. The compound is primarily studied for its interactions with biological targets, including enzymes and receptors, which may lead to various pharmacological effects.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Reference
L1210 (Murine leukemia)15.0 ± 1.5
CEM (Human T-lymphocyte)12.3 ± 0.9
HeLa (Cervical carcinoma)10.5 ± 1.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness was evaluated against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/ml) Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

The results indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in cell signaling pathways. The methoxy groups in its structure enhance its binding affinity to these targets, potentially modulating their activity and leading to physiological effects such as:

  • Neurotransmitter modulation: The compound may influence neurotransmitter systems, particularly those related to mood and cognition.
  • Enzyme inhibition: It has shown potential in inhibiting certain enzymes that play roles in cancer progression and microbial resistance.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell growth in HeLa cells, with an IC50 value of 10.5 µM indicating significant potency against cervical cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial and fungal strains. The compound exhibited strong inhibitory effects on Staphylococcus aureus and Candida albicans at MIC values of 50 µg/ml and 75 µg/ml respectively . This suggests its potential as a lead structure for developing new antimicrobial agents.

Q & A

Basic: What are the standard protocols for synthesizing N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide?

Answer:
The synthesis involves reacting phthalic anhydride with 2-(2,5-dimethoxyphenyl)ethylamine. A validated method includes:

  • Step 1: Refluxing phthalic anhydride with 2-(2,5-dimethoxyphenyl)ethylamine in ethanol (70°C, 6 hours) to form the phthalimide intermediate.
  • Step 2: Iodination at the 4-position using iodine monochloride (ICl) in acetic acid, yielding N-[2-(2,5-dimethoxy-4-iodophenyl)ethyl]phthalimide with 64% efficiency .
  • Purification: Recrystallization from methanol or isopropanol produces phase-pure crystals (mp 149–157°C) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • GC-MS/MS: Detects molecular ions (e.g., m/z 437 for the iodinated derivative) and fragmentation patterns for structural confirmation .
  • X-ray Crystallography: Resolves stereochemistry, as shown by monoclinic crystals (space group P2₁/c, unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å) .
  • Complementary Methods: ¹H/¹³C NMR verifies methoxy groups (δ 3.70–3.85 ppm), while IR confirms phthalimide carbonyl stretches (ν ~1770 cm⁻¹) .

Advanced: How should researchers address discrepancies in reported melting points during synthesis?

Answer:
Variations (e.g., 133–141°C vs. 155.5–157°C ) may arise from polymorphism or impurities. Mitigation strategies:

  • DSC Analysis: Characterize thermal transitions to identify polymorphs.
  • PXRD: Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7°) to confirm crystalline phase consistency.
  • Solvent Screening: Test recrystallization in polar aprotic solvents (DMF/water) versus alcohols to control crystal packing .

Advanced: What mechanistic insights exist for phthalimide hydrolysis in this compound?

Answer:
Hydrazinolysis proceeds via nucleophilic attack at the carbonyl group:

  • Kinetic Studies: Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹ at pH 7, 80°C) suggest base-catalyzed mechanisms.
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) identify transition states with ΔG‡ = 28.5 kcal/mol, consistent with experimental activation parameters .

Basic: What are its primary applications in medicinal chemistry?

Answer:

  • Precursor to 2C Derivatives: Hydrolysis yields 2C-I (2,5-dimethoxy-4-iodophenethylamine), a serotonin receptor agonist (ED₅₀ = 14–22 mg in humans) .
  • Kinase Inhibition: Sulfonamide derivatives show IC₅₀ < 1 µM against MAPK14 in vitro, attributed to hydrogen bonding with Lys53 .

Advanced: How to design SAR studies for derivatives?

Answer:

  • Substituent Variation: Introduce halogens (e.g., 4-Br, 4-Cl) via electrophilic substitution to modulate LogP (range: 2.8–3.5) .
  • Bioactivity Assays: Radioligand binding (e.g., 5-HT₂A receptor: Kᵢ = 12 nM for 2C-I) and functional cAMP assays .
  • QSAR Models: Hammett σ values correlate (r² = 0.89) with receptor affinity, guiding rational design .

Basic: What crystallization conditions yield phase-pure material?

Answer:

  • Solvent System: Methanol/isopropanol (1:3 v/v) at 4°C produces needles (space group P2₁/c, Z = 4) .
  • Slow Evaporation: From DMF/water (9:1) over 72 hours achieves >99% purity (HPLC: tᵣ = 8.2 min, C18 column) .

Advanced: How to resolve bioactivity discrepancies between models?

Answer:

  • Metabolite Profiling: Incubate with hepatic microsomes; UPLC-QTOF-MS identifies O-desmethyl metabolites (e.g., m/z 276.0894) .
  • PAMPA Assays: Measure BBB permeability (Pe = 5.3 × 10⁻⁶ cm/s) to explain low in vivo efficacy despite high in vitro affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.